Obscuraminol F Obscuraminol F
Brand Name: Vulcanchem
CAS No.: 350485-01-7
VCID: VC7886378
InChI: InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,15-16,18H,1,4-14,17H2,2H3/t15-,16+/m0/s1
SMILES: CC(C(CCCCCCCCCCCC=C)O)N
Molecular Formula: C16H33NO
Molecular Weight: 255.44 g/mol

Obscuraminol F

CAS No.: 350485-01-7

Cat. No.: VC7886378

Molecular Formula: C16H33NO

Molecular Weight: 255.44 g/mol

* For research use only. Not for human or veterinary use.

Obscuraminol F - 350485-01-7

Specification

CAS No. 350485-01-7
Molecular Formula C16H33NO
Molecular Weight 255.44 g/mol
IUPAC Name (2S,3R)-2-aminohexadec-15-en-3-ol
Standard InChI InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,15-16,18H,1,4-14,17H2,2H3/t15-,16+/m0/s1
Standard InChI Key BBZHHOGHQKXCRQ-JKSUJKDBSA-N
Isomeric SMILES C[C@@H]([C@@H](CCCCCCCCCCCC=C)O)N
SMILES CC(C(CCCCCCCCCCCC=C)O)N
Canonical SMILES CC(C(CCCCCCCCCCCC=C)O)N

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

Obscuraminol F features a 16-carbon saturated hydrocarbon chain with a vicinal amino alcohol group at the C2 and C3 positions. The stereochemical configuration (2S,3R) is critical for its bioactivity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and Mosher’s analysis. Unlike analogs such as Obscuraminol B, which contains two double bonds, Obscuraminol F’s fully saturated backbone enhances its stability but reduces its hydrophobicity compared to brominated derivatives like Obscuraminol A.

Table 1: Structural and Physicochemical Properties of Obscuraminol F

PropertyValue
IUPAC Name(2S,3R)-2-aminohexadec-15-en-3-ol
Molecular FormulaC₁₆H₃₃NO
Molecular Weight255.44 g/mol
SolubilityChloroform, DMSO, acetone
Stereochemistry2S,3R configuration

The compound’s solubility profile necessitates dissolution in organic solvents (e.g., DMSO) prior to biological assays, with final solvent concentrations ≤0.1% to avoid cytotoxicity.

Synthetic and Isolation Strategies

Obscuraminol F is often isolated as a diacetyl derivative to enhance stability during characterization. Synthetic routes typically involve stereoselective methods such as asymmetric catalysis (e.g., Sharpless epoxidation) to preserve chiral integrity. Industrial production scales these protocols, incorporating purification steps like chiral chromatography (e.g., Chiralpak AD-H columns) to ensure stereochemical purity.

Bioactivity and Mechanism of Action

Cytotoxic Effects

Obscuraminol F demonstrates moderate cytotoxicity against murine and human cancer cell lines, with IC₅₀ values consistently around 0.5 μg/mL. Comparative studies indicate conserved mechanisms with Halaminol D, despite structural differences, suggesting shared molecular targets in apoptosis or cell cycle regulation.

Putative Molecular Targets

Preliminary research implicates Obscuraminol F in modulating membrane-bound enzymes and receptors, potentially disrupting signal transduction pathways such as MAPK/ERK or NF-κB. Competitive binding assays and siRNA silencing in P388 cells have identified preliminary interactions with kinase domains, though exact targets remain under investigation.

Comparative Analysis with Structural Analogs

Structural Divergence in the Obscuraminol Family

Obscuraminol F’s saturated backbone contrasts with the brominated indole rings of Obscuraminol A and the shorter carbon chains of Halaminols. These structural differences correlate with varied bioactivity: Obscuraminol A’s guanidine moieties enhance antimicrobial effects, while Halaminols exhibit reduced hydrophobicity and altered membrane permeability.

Table 2: Bioactivity Comparison of Obscuraminol Derivatives

CompoundKey Structural FeaturePrimary Bioactivity
Obscuraminol FSaturated 16-carbon chainCytotoxicity (IC₅₀ ~0.5 μg/mL)
Obscuraminol ABrominated indole ringsAntimicrobial, cytotoxicity
Halaminol D14-carbon chainCytotoxicity (IC₅₀ ~0.7 μg/mL)

Research Applications and Methodological Considerations

Biomedical Applications

Obscuraminol F serves as a scaffold for synthesizing derivatives with enhanced pharmacokinetic profiles. Recent studies explore its utility in drug delivery systems, leveraging its amine group for conjugation with nanoparticles.

Stability and Reproducibility Protocols

Long-term stability requires storage at -20°C under argon, with LC-MS monitoring to detect degradation. Dose-response experiments recommend a 0.1–100 µM range, validated through orthogonal assays to ensure reproducibility.

Challenges and Future Directions

Addressing Contradictory Findings

Discrepancies in solubility and mechanism-of-action studies necessitate standardized protocols, including USP-grade solvents and saturation shake-flask methods. Meta-analyses pooling data from independent studies are critical to identifying consensus pathways.

Expanding Biological Models

Future research should prioritize cross-species testing and 3D organoid models to validate bioactivity across diverse systems. Pharmacokinetic profiling in vivo will clarify bioavailability and metabolite formation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator